Caerulomycin A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Discovery, Biosynthesis, and Enhanced Production of Caerulomycin A from Actinoalloteichus

Introduction and Background

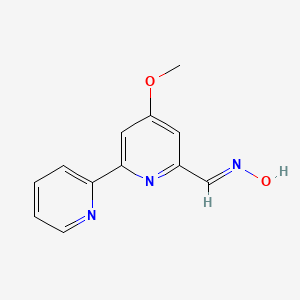

Caerulomycin A (CRM A) is a significant natural alkaloid characterized by a distinctive 2,2′-bipyridine nucleus that serves as its core structural framework. First identified from Streptomyces caeruleus in 1959, this compound and its growing family of analogues have attracted considerable scientific interest due to their diverse bioactivities and structural uniqueness [1]. To date, research has expanded the caerulomycin family to include at least 34 naturally occurring analogues, many of which exhibit promising immunosuppressive and cytotoxic properties [1]. Marine-derived actinomycetes, particularly within the genus Actinoalloteichus, have emerged as prolific producers of these compounds, with Actinoalloteichus cyanogriseus WH1-2216-6 and Actinoalloteichus sp. AHMU CJ021 serving as important source organisms in recent investigations [2] [1] [3].

The structural complexity of caerulomycins is matched by their broad spectrum of biological activities. CRM A has demonstrated potent immunosuppressive effects by inhibiting T cell activity and inducing regulatory T cell generation, thereby significantly suppressing Mixed Lymphocyte Reaction (MLR) [3]. This immunomodulatory potential has been successfully applied in prolonging the survival of allogeneic skin grafts in experimental models, highlighting its therapeutic relevance [3]. Additionally, CRM A exhibits appreciable cytotoxicity against various human tumor cell lines, with certain glycosylated derivatives showing selective toxicity against HCT-116 colorectal carcinoma cells while demonstrating low toxicity toward normal human liver L-02 cells [1]. This selective cytotoxicity positions caerulomycin glycosides as promising lead compounds for antitumor drug development campaigns.

Biosynthetic Pathway of this compound

The biosynthesis of CRM A in Actinoalloteichus strains is orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as either cam or crm depending on the specific producing strain [2] [3]. This BGC spans approximately 37.9 kilobases and contains approximately 20 open reading frames (ORFs) that encode enzymes responsible for constructing the characteristic 2,2′-bipyridine scaffold and performing subsequent structural modifications [3]. Genomic analyses of Actinoalloteichus sp. AHMU CJ021 have revealed that this cluster shares 95% similarity with well-characterized CRM A BGCs in other Actinoalloteichus species, indicating a conserved biosynthetic mechanism across related producers [3].

The CRM A biosynthetic pathway initiates with the formation of the core 2,2′-bipyridine skeleton through the action of a hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line [3]. The essential PKS-NRPS enzyme, encoded by camE, catalyzes the condensation and cyclization reactions that generate the basic bipyridine structure [3]. Following skeleton assembly, the pathway undergoes enzymatic branching through competitive reactions that yield diverse caerulomycin analogues [4]. Specifically, the hydroxylase enzyme CaeB6 catalyzes C3-hydroxylation while the O-methyltransferase CaeG1 performs C4-O-methylation, creating a metabolic branch point from a common C4-O-demethylated 2,2′-bipyridine intermediate [4]. In Actinoalloteichus cyanogriseus NRRL B-2194, the CaeG1-mediated C4-O-methylation represents the primary metabolic flux, leading to CRM A as the major product, whereas CaeB6-catalyzed C3-hydroxylation generates a shunt pathway that produces minor caerulomycin metabolites through subsequent methylation steps [4].

Table 1: Key Enzymes in this compound Biosynthetic Pathway

| Enzyme | Gene | Function | Catalytic Activity |

|---|---|---|---|

| PKS-NRPS | camE/crmE |

Backbone assembly | Forms 2,2′-bipyridine core structure |

| Hydroxylase | caeB6 |

Pathway branching | C3-hydroxylation of bipyridine intermediate |

| O-Methyltransferase | caeG1 |

Main pathway methylation | C4-O-methylation leading to CRM A |

| Monooxygenase | crmH |

Oxime formation | Catalyzes oxime functionalization |

| Amidohydrolase | crmI |

Tailoring reaction | Amino hydrolysis during post-modification |

The visualization below outlines the core biosynthetic pathway and key enzymatic transformations:

Figure 1: Biosynthetic pathway of this compound showing key enzymatic steps and branching points leading to structural diversity.

Post-assembly modifications complete the CRM A structure through a series of tailored enzymatic reactions, including amino hydrolysis, oxime formation catalyzed by the two-component monooxygenase CrmH, and methylation events [3]. These transformations refine the bipyridine core into the final bioactive metabolite, with the complete pathway representing an elegant example of natural product biosynthesis combining PKS, NRPS, and specialized tailoring enzymes to generate structural complexity.

Strain Improvement and Production Enhancement

A significant challenge in CRM A research involves the silent nature of its biosynthetic gene cluster under standard laboratory conditions, as observed in the marine-derived Actinoalloteichus sp. AHMU CJ021 [2] [3]. Despite harboring an intact cam BGC, this strain fails to produce detectable CRM A quantities in routine fermentations, necessitating specialized strategies to activate cryptic biosynthesis [3]. To address this limitation, researchers have developed combinatorial approaches that integrate ribosome engineering, classical mutagenesis, and metabolic engineering to both activate and enhance CRM A production substantially [2] [3].

Ribosome engineering represents a powerful initial strategy for awakening silent BGCs. This approach involves introducing antibiotic resistance mutations in ribosomal proteins or RNA polymerase to globally modulate cellular metabolism and secondary metabolite production [3] [5]. In Actinoalloteichus sp. AHMU CJ021, gentamicin resistance was particularly effective, generating mutant strain XC-11G that produced CRM A at 42.51 ± 4.22 mg/L [3]. This initial production titer was further enhanced through UV mutagenesis, which produced strain XC-11GU with improved yield of 78.62 ± 3.55 mg/L, representing an approximately 85% increase [3]. Subsequently, cofactor engineering aimed at increasing intracellular riboflavin concentrations—a crucial cofactor for the monooxygenase CrmH—yielded strain XC-11GUR with CRM A production of 113.91 ± 7.58 mg/L [3].

The most dramatic production enhancement was achieved through systematic medium optimization employing response surface methodology (RSM), which elevated CRM A titers to 618.61 ± 16.29 mg/L [3]. This represents a 14.6-fold increase compared to the initial production level, establishing XC-11GUR as a promising strain for industrial CRM A development. The overall improvement strategy demonstrates that combinatorial approaches successfully overcome the limitations of single-method interventions, providing a robust framework for activating and optimizing silent biosynthetic pathways in actinomycetes [3].

Table 2: Strain Improvement Timeline and Titer Enhancement for this compound Production

| Strain | Improvement Method | Key Modification | Production Titer (mg/L) | Fold Increase |

|---|---|---|---|---|

| Wild Type | None | Silent BGC | Not detectable | Baseline |

| XC-11G | Ribosome engineering | Gentamicin resistance (2× MIC) | 42.51 ± 4.22 | First production |

| XC-11GU | UV mutagenesis | Improved antibacterial activity | 78.62 ± 3.55 | 1.85× |

| XC-11GUR | Cofactor engineering | Increased riboflavin availability | 113.91 ± 7.58 | 2.68× |

| XC-11GUR+RSM | Medium optimization | Response surface methodology | 618.61 ± 16.29 | 14.6× |

The experimental workflow below illustrates the integrated strain development process:

Figure 2: Integrated strain development workflow showing sequential improvement strategies and resulting this compound titers.

Experimental Protocols and Methodologies

Activation of Silent Biosynthetic Gene Cluster

The initial activation of the silent cam BGC in Actinoalloteichus sp. AHMU CJ021 requires ribosome engineering to introduce targeted mutations that perturb cellular regulation and awaken cryptic metabolite production [3]. The following protocol details this activation process:

- Preparation of Spore Suspension: Harvest spores from a mature culture (7-10 days growth on ISP-2 agar at 28°C) using sterile glass beads and suspend in 20% glycerol solution. Adjust spore concentration to 10⁸ spores/mL using a hemocytometer [3].

- Antibiotic Selection and Mutant Generation: Plate 100 μL of spore suspension onto ISP-2 agar containing gentamicin at 2× MIC (30 μg/mL). Incubate plates at 28°C for 7-14 days until isolated colonies appear. Select well-isolated colonies for further screening [3].

- Mutant Screening via Gene Expression Analysis: Inoculate potential mutant colonies into liquid fermentation media (e.g., TSB or modified SYP medium) and incubate with shaking at 180 rpm, 28°C for 3-5 days. Extract total RNA from harvested mycelia and perform RT-PCR analysis targeting the essential biosynthetic gene

camEto confirm BGC activation [3]. - Fermentation and Metabolite Detection: Ferment positive mutants in production media for 7-10 days. Extract metabolites with equal volumes of ethyl acetate, concentrate under vacuum, and analyze extracts via HPLC-MS (C18 column, acetonitrile-water gradient) comparing retention times and mass spectra to CRM A standards (m/z 230.09 [M+H]+) [3].

Enhanced Production Fermentation

Once activated strains are obtained, enhanced production requires optimized fermentation conditions and media composition to maximize CRM A yields:

- Seed Culture Preparation: Inoculate a single colony of the high-producing mutant strain (e.g., XC-11GUR) into 50 mL of seed medium (containing glucose 10 g/L, yeast extract 5 g/L, malt extract 5 g/L, pH 7.2) in a 250 mL baffled flask. Incubate at 28°C with shaking at 200 rpm for 48 hours [3].

- Production Fermentation: Transfer seed culture (10% v/v inoculation) into production medium optimized through response surface methodology. The statistically optimized medium typically contains soluble starch 20 g/L, glucose 10 g/L, soybean meal 15 g/L, yeast extract 5 g/L, CaCO₃ 4 g/L, NaCl 3 g/L, and K₂HPO₄ 0.5 g/L, adjusted to pH 7.0-7.2 [3].

- Fermentation Parameters: Incubate production flasks at 28°C with shaking at 200 rpm for 7-9 days. Monitor growth (biomass accumulation) and CRM A production daily via HPLC to determine the optimal harvest point, typically occurring between days 6-8 [3].

- Process Monitoring: Regular sampling (1-2 mL daily) for pH measurement, biomass determination (dry cell weight), and residual nutrient analysis (HPLC for glucose consumption) ensures process control and identifies harvest timing for maximum CRM A accumulation [3].

Extraction and Purification

The extraction and purification process isolates CRM A from fermentation broth with high purity suitable for structural characterization and bioactivity testing:

- Broth Processing: Separate mycelia from fermentation broth by centrifugation at 8,000 × g for 20 minutes at 4°C. Retain both the supernatant (for extracellular metabolite extraction) and the mycelial pellet (for intracellular metabolite analysis) [1] [3].

- Metabolite Extraction: Extract the supernatant twice with equal volumes of ethyl acetate, combining the organic phases. For intracellular metabolites, resuspend the mycelial pellet in 80% aqueous acetone, vortex vigorously, sonicate for 15 minutes, and centrifuge. Combine the acetone extract with the ethyl acetate extracts [1].

- Concentration and Crude Isolation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at 40°C to obtain a crude yellow-brown residue [1].

- Chromatographic Purification: Dissolve the crude extract in methanol and fractionate using silica gel column chromatography with a stepwise gradient of chloroform-methanol (from 100:1 to 10:1, v/v). Monitor fractions by TLC (silica gel GF254, developed with chloroform-methanol 10:1) and visualize under UV light (254 nm) [1].

- Final Purification: Combine CRM A-containing fractions and further purify by preparative HPLC (C18 column, 250 × 21.2 mm, 5 μm particle size) using an isocratic elution of 35% acetonitrile in water with 0.1% formic acid at a flow rate of 12 mL/min. Detect CRM A at 254 nm (typical retention time: 15-18 minutes) [1].

- Structure Verification: Confirm CRM A identity and purity by HR-ESI-MS (positive mode, m/z 230.0935 [M+H]+), NMR spectroscopy (¹H, ¹³C, 2D experiments), and comparison with published spectral data [1] [3].

Applications, Bioactivities, and Future Directions

CRM A exhibits a remarkable spectrum of biological activities with significant therapeutic potential. Its most prominent application lies in immunosuppression, where it functions by depleting cellular iron content and inhibiting T cell activity, thereby alleviating symptoms in experimental autoimmune encephalomyelitis models [3] [6]. This immunomodulatory mechanism differs from conventional immunosuppressants, offering potential advantages for managing autoimmune diseases and preventing transplant rejection [3]. Additionally, CRM A demonstrates dose-dependent cytotoxicity against various human cancer cell lines, with glycosylated derivatives showing enhanced selectivity toward specific tumor types such as HCT-116 colorectal carcinoma cells while exhibiting minimal toxicity toward normal L-02 liver cells [1].

Structure-activity relationship (SAR) studies have identified key structural features essential for CRM A's bioactivities. The 2,2′-bipyridine core represents the essential pharmacophore, with modifications at the C3 and C4 positions significantly influencing potency and selectivity [1] [4]. Glycosylation patterns markedly affect cytotoxicity profiles, with certain glycosylated analogues demonstrating improved tumor selectivity [1]. Recent investigations have also revealed that CRM A inhibits bacterial RNA polymerase by binding to the β subunit, preventing transcription initiation and conferring broad-spectrum antibacterial activity [6]. This multi-target engagement underscores the compound's pharmacological potential while simultaneously highlighting challenges in optimizing selectivity for clinical applications.

Table 3: Bioactivity Profile of this compound and Selected Analogues

| Compound | Immunosuppressive Activity | Cytotoxic Activity (IC₅₀) | Antifungal Activity | Key Structural Features |

|---|---|---|---|---|

| This compound | Strong (T-cell inhibition) | Moderate (0.1-50 μM) | Strong | 2,2′-bipyridine with oxime |

| Caerulomycin 18 | Moderate | Strong (0.1-1 μM) | Moderate | C3-hydroxylation |

| Caerulomycin 27 | Weak | Strong (0.1-1 μM) | Weak | C4-O-methylation |

| Caerulomycin 39 | Moderate | Selective (HCT-116) | Not reported | Glycosylation at C3 |

Despite promising bioactivities, several challenges impede the clinical translation of CRM A. The compound's inherent toxicity at therapeutic doses, limited understanding of its molecular targets, and production scalability issues represent significant hurdles [3] [6]. Future research should prioritize analogue development through medicinal chemistry approaches, including semi-synthesis and biosynthetic engineering, to enhance therapeutic indices [1] [4]. The combinatorial strain improvement strategy outlined in this review provides a robust foundation for industrial-scale production, while continued investigation into the regulation of the cam BGC may yield additional approaches for yield enhancement [3] [5]. Furthermore, detailed mechanistic studies elucidating CRM A's interactions with immune cells and specific molecular targets will facilitate rational drug design and potentially unlock novel therapeutic applications beyond immunosuppression and oncology.

Conclusion

References

- 1. Caerulomycins from Actinoalloteichus cyanogriseus WH1- ... [pubs.rsc.org]

- 2. Activation and enhancement of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and enhancement of this compound biosynthesis ... [microbialcellfactories.biomedcentral.com]

- 4. Enzymatic competition and cooperation branch the ... [pubs.rsc.org]

- 5. Editorial: Regulation of Antibiotic Production in ... [frontiersin.org]

- 6. This compound | CAS 21802-37-9 [scbt.com]

Comprehensive Technical Guide to the Caerulomycin A Biosynthetic Gene Cluster

Introduction to Caerulomycin A and Its Pharmaceutical Significance

This compound (CRM A) represents a promising class of 2,2'-bipyridine natural products first isolated from the marine-derived actinomycete Actinoalloteichus sp. 2216-6. This compound exhibits potent immunosuppressive activity by inducing the generation of regulatory T cells and altering B-cell function, significantly inhibiting the Mixed Lymphocyte Reaction (MLR). These prominent bioactivities have positioned CRM A as a valuable drug lead that has demonstrated efficacy in prolonging the survival of allogeneic skin grafts, highlighting its potential therapeutic applications in immunology and transplantation medicine. The core structure of CRM A consists of a 2,2'-dipyridine skeleton that undergoes various post-modification reactions to yield the final bioactive molecule [1] [2].

The discovery of CRM A from marine actinomycetes underscores the importance of extreme environment-derived microorganisms as sources of novel bioactive compounds. Marine actinomycetes thriving under unique environmental conditions have developed distinct metabolic capabilities compared to their terrestrial counterparts, enabling them to produce compounds with unusual structures and mechanisms of action. However, a significant challenge in exploiting these natural products is that the biosynthetic gene clusters (BGCs) responsible for their production often remain silent under standard laboratory conditions, necessitating specialized strategies for their activation and characterization [1] [2].

Genomic Organization of the cam Gene Cluster

Architecture and Conservation

The This compound biosynthetic gene cluster (cam) in Actinoalloteichus sp. AHMU CJ021 spans approximately 37.9 kilobases (from 245,751 bp to 283,656 bp) and contains 20 open reading frames (ORFs). Genomic analysis reveals that this cluster shows 95% high similarity to two previously identified CRM A BGCs: the crm cluster from Actinoalloteichus cyanogriseus WH1-2216-6 and the cae cluster from Actinoalloteichus cyanogriseus NRRL B-2194. This remarkable conservation across different bacterial strains indicates a well-evolved biosynthetic pathway that has been maintained through evolutionary selection pressure, likely due to the ecological advantage conferred by the final metabolite [1] [2].

The MIBiG repository (Entry BGC0000966) provides comprehensive annotation of the reference CRM A biosynthetic gene cluster from Actinoalloteichus sp. WH1-2216-6, which spans 44,640 nucleotides. This entry documents the gene organization and provides baseline information for comparative genomic analyses of caerulomycin pathways across different bacterial species. The cluster is classified as a hybrid NRPS-PKS system, reflecting the complex enzymatic machinery required to assemble the distinctive 2,2'-bipyridine core structure [3].

Core Biosynthetic Genes

Table 1: Key Genes in the this compound Biosynthetic Gene Cluster

| Gene | Protein Function | Role in CRM A Biosynthesis |

|---|---|---|

| camE | Essential hybrid PKS-NRPS | Backbone assembly for 2,2'-bipyridine formation |

| camA | Polyketide synthase | Polyketide chain elongation |

| camB | Non-ribosomal peptide synthetase | Amino acid incorporation and chain termination |

| camH | Hydroxylase | Selective C3-hydroxylation of bipyridine intermediate |

| camM | O-methyltransferase | O-methylation at C4 position |

| camG | Multifunctional enzyme | Oxime formation and other post-assembly modifications |

| camT1-T3 | Tailoring enzymes | Specific modifications to the bipyridine core |

The central biosynthetic machinery comprises a unique hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line that constructs the characteristic 2,2'-bipyridine scaffold. The essential gene camE is responsible for the initial assembly of the CRM A backbone, and its expression serves as a reliable biomarker for cluster activation. This gene is particularly noteworthy as it was found to be silent under routine laboratory conditions in the wild-type Actinoalloteichus sp. AHMU CJ021 strain, necessitating specialized activation strategies to initiate production [1] [2].

Additional genes encode various tailoring enzymes that perform crucial post-assembly modifications, including amide hydrolysis, oxime formation, and methylation, which convert the basic scaffold into the final bioactive product. The presence of these modifying enzymes enables the generation of structural diversity within the caerulomycin family, as different modifications can lead to compounds with varying biological activities and potency [1] [2].

Activation and Enhancement Strategies

Ribosome Engineering for Silent Cluster Activation

Ribosome engineering has emerged as a powerful strategy for activating silent biosynthetic gene clusters in actinomycetes. This approach involves introducing mutations into the bacterial RNA polymerase β-subunit or ribosomal protein S12 using antibiotics such as rifampicin, streptomycin, or gentamicin. These induced mutations modulate global gene expression patterns, potentially unlocking the biosynthetic potential of silent gene clusters [1] [2].

In the case of Actinoalloteichus sp. AHMU CJ021, researchers generated a series of 17 mutant strains using three different antibiotics. Through RT-PCR screening, they identified three mutants expressing the essential biosynthetic gene camE. The optimal mutant strain, XC-11G, selected for its gentamicin resistance (30 μg/mL, 2× MIC) and highest camE expression level, successfully produced CRM A with an initial titer of 42.51 ± 4.22 mg/L. Interestingly, genetic characterization of this mutant revealed no clear mutation sites in rps12, rpl6, or 16S rDNA, consistent with previous reports that the phenotypic changes induced by ribosome engineering may involve complex regulatory mechanisms beyond simple point mutations [1] [2].

Strain Improvement and Medium Optimization

Following initial activation, a comprehensive strain improvement program was implemented to enhance CRM A production through UV mutagenesis and cofactor engineering. UV irradiation of strain XC-11G generated 105 mutants, from which strain XC-11GU was selected based on improved antibacterial bioactivity (inhibition zone > 22 mm) and achieved a CRM A titer of 78.62 ± 3.55 mg/L, representing an 85% increase over the parent strain [1] [2].

Further enhancement was achieved through cofactor engineering directed at increasing intracellular riboflavin levels, yielding the optimized mutant strain XC-11GUR with a production titer of 113.91 ± 7.58 mg/L. Subsequent medium optimization using response surface methodology dramatically improved the titer to 618.61 ± 16.29 mg/L, representing a 14.6-fold increase compared to the initial production level. This combinatorial approach demonstrates the powerful synergy between genetic manipulation and cultivation optimization for maximizing secondary metabolite production [1] [2].

Table 2: Progression of CRM A Production Titer Through Strain Improvement

| Strain | Improvement Method | CRM A Titer (mg/L) | Fold Increase |

|---|---|---|---|

| XC-11G | Ribosome engineering (gentamicin resistance) | 42.51 ± 4.22 | 1× (baseline) |

| XC-11GU | UV mutagenesis | 78.62 ± 3.55 | 1.85× |

| XC-11GUR | Cofactor engineering (riboflavin enhancement) | 113.91 ± 7.58 | 2.68× |

| XC-11GUR | Medium optimization + response surface methodology | 618.61 ± 16.29 | 14.6× |

The experimental workflow below illustrates the comprehensive approach to activating and enhancing this compound production:

Experimental workflow for activation and enhancement of this compound production in Actinoalloteichus sp. AHMU CJ021.

Biosynthesis Mechanism and Pathway

Hybrid PKS-NRPS Assembly Line

The biosynthesis of CRM A is initiated by the formation of a core 2,2'-dipyridine skeleton through a unique hybrid PKS-NRPS assembly line that coordinates both polyketide and peptide extender units. This assembly involves three modular proteins—CaeA1, CaeA2, and CaeA3—that template a peptide-polyketide hybrid skeleton specifically designed for 2,2'-bipyridine formation. The process begins with CaeA1, a bifunctional protein containing a peptidyl carrier protein (PCP) and an adenylation (A) domain that incorporates picolinic acid as the starter unit. Picolinic acid itself is derived from lysine through the activities of lysine aminotransferase (CaeP1) and oxidase (CaeP2) [4].

The central player in the assembly line is CaeA2, a hybrid protein containing a typical PKS module (with ketosynthase KS, acyltransferase AT, and acyl carrier protein ACP domains) and an atypical NRPS module (with condensation/cyclization Cy, adenylation A, peptidyl carrier protein PCP, and terminal C Ct domains). This remarkable enzyme sequentially incorporates malonyl-CoA and L-cysteine to construct the di- or trisubstituted pyridine unit (Ring A) of CRM A. The PKS module catalyzes a two-carbon elongation, while the NRPS module performs an unusual C-C bond formation using the β-carbon of L-cysteine rather than the typical α-amino group for amide bond formation. This non-canonical incorporation provides atoms C5, C6, and N1 as well as exocyclic C7 after heterocyclization [4].

Trans-Acting Flavoprotein and Bipyridine Formation

A critical discovery in CRM A biosynthesis is the essential role of a trans-acting flavoprotein, CaeB1, which functions as a flavin-dependent dehydrogenase that oxidatively processes L-cysteinyl on the PCP prior to its incorporation. This flavoprotein binds oxidized flavin adenine dinucleotide (FAD) in a non-covalent manner and is phylogenetically related to dehydrogenases that act on acyl thioester substrates. The requirement for this trans-acting component explains previous difficulties in reconstituting the pathway entirely in vitro and highlights the complexity of the biosynthetic mechanism [4].

The final modular protein, CaeA3, contains C-A-PCP domains for L-leucine extension, yet intriguingly does not contribute any atoms to the mature CRM A product. Instead, its activity is necessary for the formation of an offline intermediate, 2,2'-bipyridinyl-L-leucine, which undergoes subsequent specialized processing including leucine removal, carboxyl reduction, and transamination to yield the final CRM A product. This unusual biosynthetic strategy suggests that the leucine extension may serve as a molecular handle for intermediate recognition or trafficking within the biosynthetic pathway [4].

Pathway Branching and Structural Diversity

The caerulomycin pathway demonstrates natural branching mechanisms that generate structural diversity through enzymatic competition and cooperation. Specifically, the selective hydroxylase CaeB6 and O-methyltransferase CaeG1 compete for a common C4-O-demethylated 2,2'-bipyridine intermediate, creating divergent routes to different caerulomycin analogues. The CaeG1-catalyzed C4-O-methylation leads to the main route producing CRM A as the major product, while CaeB6-catalyzed C3-hydroxylation initiates a shunt route that yields a series of minor caerulomycin products through subsequent C4-O-methylation and C3-O-methylation [5].

This branching pathway illustrates how nature engineers structural diversity from a common biosynthetic intermediate and provides insights for synthetic biology approaches aimed at generating novel analogues through pathway engineering. Understanding these enzymatic competition mechanisms enables researchers to strategically manipulate the pathway to favor production of specific analogues with potentially improved pharmacological properties [5].

The following diagram illustrates the core biosynthetic pathway for this compound:

Core biosynthetic pathway of this compound showing hybrid PKS-NRPS assembly and branching through enzymatic competition.

Research Applications and Future Perspectives

Genome Mining for Novel Natural Products

The successful activation of the silent cam cluster in Actinoalloteichus sp. AHMU CJ021 demonstrates the power of combinatorial genome mining strategies for discovering bioactive natural products from microbial resources. This approach integrates bioinformatic prediction of biosynthetic gene clusters with strategic activation methods to unlock the metabolic potential of microorganisms, particularly those from underexplored environments like marine ecosystems. The methodology established for CRM A—combining ribosome engineering, UV mutagenesis, cofactor engineering, and culture optimization—provides a transferable framework that can be applied to other silent biosynthetic gene clusters in diverse actinomycete strains [1] [2].

The discovery that gentamicin resistance could activate the cam cluster without identifiable mutations in ribosomal proteins suggests that phenotypic resistance screening may be a valuable tool for triggering silent biosynthetic pathways. This observation aligns with growing evidence that antibiotic resistance often correlates with metabolic reprogramming in bacteria, potentially as a stress response mechanism. Leveraging this connection could expand the toolbox for natural product discovery, especially as genomic databases continue to reveal the vast untapped biosynthetic potential encoded in microbial genomes [1] [2].

Biotechnological and Pharmaceutical Applications

From a pharmaceutical perspective, the significantly enhanced production titer of CRM A (618.61 mg/L) achieved through systematic strain and medium optimization makes this compound more accessible for preclinical development and structure-activity relationship studies. The high yield facilitates the production of sufficient material for comprehensive biological evaluation and medicinal chemistry optimization, potentially accelerating the development of CRM A or its analogues as immunosuppressive therapeutics [1] [2].

The elucidated biosynthetic mechanism, particularly the unusual trans-acting flavoprotein-dependent assembly, provides valuable insights for biocatalytic applications and synthetic biology approaches to 2,2'-bipyridine compounds. The characterization of the enzymatic competition that branches the pathway toward different caerulomycin analogues offers strategic points for pathway engineering to produce specific analogues or novel derivatives with potentially improved pharmacological profiles. These approaches could yield new immunosuppressive agents with enhanced potency or reduced side effects compared to existing therapies [5] [4].

Furthermore, the understanding of CRM A biosynthesis contributes to fundamental knowledge of complex natural product assembly and expands the repertoire of enzymatic transformations available for biotechnology. The unusual C-C bond formation during L-cysteine incorporation and the flavoprotein-dependent oxidative processing represent valuable additions to the toolbox of synthetic biology, potentially enabling engineering of new biosynthetic pathways for chemically challenging compounds [4].

Conclusion

The this compound biosynthetic gene cluster represents a fascinating example of nature's sophisticated approach to assembling complex bioactive molecules. Through a hybrid PKS-NRPS system augmented by trans-acting flavoproteins, this pathway efficiently constructs the distinctive 2,2'-bipyridine core structure that defines CRM A's immunosuppressive activity. The successful application of combinatorial genome mining strategies—integrating ribosome engineering, mutagenesis, cofactor engineering, and culture optimization—has transformed a silent biosynthetic potential into an efficient production system, yielding a 14.6-fold enhancement in CRM A titer.

References

- 1. Activation and enhancement of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. Activation and enhancement of this compound biosynthesis ... [microbialcellfactories.biomedcentral.com]

- 3. BGC0000966 - MIBiG [mibig.secondarymetabolites.org]

- 4. Caerulomycin and collismycin antibiotics share a trans ... [nature.com]

- 5. Enzymatic competition and cooperation branch the ... [pubs.rsc.org]

Comprehensive Technical Analysis: Caerulomycin A as a Multifaceted Immunosuppressive Agent

Introduction and Chemical Background

Caerulomycin A (CaeA) represents a emerging pyridine-derived antibiotic with a characteristic 2,2'-bipyridine molecular scaffold that demonstrates profound immunosuppressive capabilities alongside its originally described antimicrobial activities. First identified from the actinomycete species Streptomyces caeruleus, this complex polyketide antibiotic (CAS 21802-37-9, Molecular Formula: C12H11N3O2) has attracted considerable scientific interest due to its unique chemical structure and diverse biological activities [1] [2]. The compound features a di- or tri-substituted ring A and typically an unmodified ring B in its bipyridine core, which facilitates its interactions with multiple biological targets [2]. Recent investigations have revealed that beyond its antibiotic properties, CaeA exhibits potent immunosuppressive effects through multiple interconnected molecular pathways, positioning it as a promising candidate for therapeutic development in transplantation medicine, autoimmune disorders, and inflammatory conditions [3] [4] [5].

The resurgence of interest in CaeA in the genomic era has been fueled by bioinformatics-guided genome mining approaches, which have identified additional caerulomycin-type natural products and provided insights into their biosynthetic pathways [2]. This comprehensive technical review synthesizes current understanding of CaeA's multifaceted mechanisms of immunosuppressive action, supported by detailed experimental protocols and quantitative data to facilitate further research and development by scientists and drug development professionals.

Comprehensive Immunosuppressive Mechanisms of Action

Iron Depletion and Cell Cycle Arrest

Cellular Iron Chelation: CaeA functions as a potent iron chelator that forms a 2:1 complex with iron in vitro, significantly reducing intracellular iron content through dual mechanisms of reducing cellular iron uptake while simultaneously enhancing iron efflux [3] [4]. Experimental data demonstrates that CaeA treatment reduces iron uptake from 55Fe-transferrin and increases iron release from pre-labeled cells, creating an iron-depleted intracellular environment that selectively targets rapidly proliferating immune cells [3].

Ribonucleotide Reductase Inhibition: The iron-depleting action of CaeA directly inhibits ribonucleotide reductase (RNR), an iron-dependent enzyme that catalyzes the rate-limiting step in DNA synthesis by converting ribonucleotides to deoxyribonucleotides [3] [4]. Through [3H]-cytidine incorporation assays and dNTP pool measurements, researchers confirmed that CaeA treatment significantly reduces DNA synthesis by depleting the essential dNTP substrates, thereby imposing cell cycle arrest in the S-phase [3].

Cell Cycle Regulation: Beyond RNR inhibition, CaeA modulates key cell cycle control molecules, including downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4) while upregulating the cyclin-dependent kinase inhibitor p21CIP1/WAF1 [3] [4]. This multi-pronged approach to cell cycle disruption effectively halts T-cell proliferation without inducing apoptosis, and significantly, this immunosuppressive effect proves reversible upon CaeA withdrawal - a crucial pharmacological advantage for clinical applications [3] [4].

T-Cell Modulation and Signaling Pathway Alteration

T-cell Subset Polarization: CaeA demonstrates remarkable specificity in modulating T-cell responses, significantly expanding regulatory T-cell (Treg) populations while simultaneously suppressing pro-inflammatory T-helper subsets [5]. Flow cytometric analyses reveal that CaeA treatment substantially increases the frequency of CD4+ Foxp3+ Tregs while decreasing the percentage of Th1 (CD4+ IFN-γ+) and Th17 (CD4+ IL-17+) cells, effectively rebalancing the immune response toward tolerance [5].

Cytokine Signaling Reprogramming: At the molecular level, CaeA orchestrates a profound shift in cytokine signaling networks by enhancing TGF-β-Smad3 pathway activity while suppressing IFN-γ-STAT1 signaling [5]. This dual signaling modulation creates a favorable environment for Treg development and function while inhibiting pro-inflammatory Th1 differentiation. The suppression of IFN-γ-STAT1 signaling occurs through CaeA-mediated upregulation of SOCS1, a key negative regulator of cytokine signaling [5].

Alloreactive T-cell Suppression: In transplantation models, CaeA effectively suppresses alloreactive T-cell proliferation in mixed lymphocyte reactions (MLR) and following anti-CD3/CD28 stimulation, demonstrating dose-dependent inhibition of T-cell responses [6]. This T-cell targeting translates directly to prolonged allograft survival in murine skin transplantation models, where CaeA treatment extended graft survival from 6-10 days to 21-25 days without the nephrotoxicity associated with current calcineurin inhibitors [6].

Macrophage Polarization and Inflammatory Regulation

M1 to M2 Phenotype Switching: In recent investigations using LPS-induced sepsis models, CaeA demonstrates a remarkable capacity to modulate macrophage polarization, effectively shifting these plastic immune cells from pro-inflammatory M1 to anti-inflammatory M2 phenotypes [7]. This repolarization is evidenced by decreased expression of M1 markers (CD86 and NOS2) alongside increased expression of M2 markers (CD206 and ARG1) in both in vitro and in vivo settings [7].

Cytokine Profile Rebalancing: The macrophage polarization effect translates to significant alterations in the inflammatory cytokine milieu, with CaeA treatment reducing pro-inflammatory mediators (IL-1β, IL-6, and TNF-α) while enhancing anti-inflammatory cytokines (IL-4 and IL-10) [7]. This cytokine rebalancing contributes to the controlled resolution of excessive inflammation in experimental sepsis, resulting in improved survival rates in murine models [7].

JAK-STAT Pathway Modulation: The molecular mechanism underlying macrophage polarization involves CaeA-mediated inhibition of STAT1 phosphorylation coupled with enhancement of STAT6 phosphorylation within the JAK-STAT signaling pathway [7]. As visualized in the signaling pathway diagram, this differential regulation of STAT proteins provides a mechanistic basis for the favored M2 polarization, positioning CaeA as a promising therapeutic candidate for conditions characterized by inflammatory macrophage dominance.

Figure 1: CaeA modulates macrophage polarization through JAK-STAT signaling, inhibiting STAT1 while promoting STAT6 phosphorylation to drive anti-inflammatory M2 phenotype.

Detailed Experimental Protocols and Methodologies

Iron Depletion and Cell Cycle Analysis

Cellular Iron Content Determination: To quantify intracellular iron changes following CaeA treatment, researchers typically employ atomic absorption spectrometry with careful sample preparation [3]. Briefly, 10⁷ Jurkat cells are treated with varying CaeA concentrations (0-2.5 μM) or reference iron chelator DFO (100 μM) for 24 hours, followed by washing with PBS and digestion with 5% HNO₃ at 60°C for 2 hours [3]. The resulting supernatant is analyzed using flame atomic absorption spectrometry (e.g., Spectra AA-6800 Spectrometer, Shimadzu) to determine iron content, with data normalized to cell count or protein content [3].

Iron Uptake and Efflux Assays: For precise measurement of iron trafficking, the 55Fe-transferrin uptake and efflux protocol provides quantitative data [3]. For uptake studies, 10⁶/mL Jurkat cells are incubated with 0.75 μM 55Fe-transferrin containing 0-2.5 μM CaeA or 100 μM DFO for 3 hours, followed by washing with ice-cold PBS and treatment with pronase (1 mg/mL) at 4°C for 30 minutes to remove surface-bound transferrin [3]. Internalized 55Fe is quantified by scintillation counting (e.g., β-counter, Perkin Elmer) [3]. For efflux measurements, cells are pre-labeled with 55Fe-transferrin for 3 hours, washed, then re-incubated with CaeA or controls for 3 hours before measuring 55Fe release into supernatant [3].

Cell Cycle and RNR Activity Analysis: The impact of CaeA on DNA synthesis can be evaluated through [3H]-cytidine incorporation assays [3]. In this protocol, 5×10⁶ cells treated with CaeA (0-2.5 μM) or positive control hydroxyurea (1 mM) for 24 hours are pulsed with 1 μCi [3H]-cytidine for 30 minutes at 37°C [3]. After DNA extraction, incorporated radioactivity is measured by scintillation counting [3]. Additionally, dNTP pool determinations can be performed using nucleotide extraction with ice-cold 80% acetonitrile followed by SAX column chromatography to quantify changes in deoxyribonucleoside triphosphate levels [3].

T-cell Suppression and Immunomodulation Protocols

T-cell Proliferation and Suppression Assays: The immunosuppressive activity of CaeA on T-cells is typically evaluated through anti-CD3/CD28 stimulation and mixed lymphocyte reaction (MLR) protocols [6]. For anti-CD3/CD28 stimulation, T-cells are cultured with plate-bound anti-CD3 and soluble anti-CD28 antibodies in the presence of varying CaeA concentrations (dose-response range typically 0.1-2.5 μM) for 72-96 hours [6]. For MLR, responder T-cells are co-cultured with allogeneic stimulator cells (often γ-irradiated to prevent proliferation) at appropriate ratios with CaeA treatment [6]. Proliferation is measured via [3H]-thymidine incorporation during the final 6-18 hours of culture or using CFSE dilution assays followed by flow cytometric analysis [6].

Treg Induction and Analysis: To evaluate CaeA-mediated Treg expansion, researchers typically employ flow cytometric analysis of CD4+ Foxp3+ cells following in vitro or ex vivo stimulation [5]. Briefly, CD4+ T-cells are isolated from mouse spleen or human PBMCs using magnetic bead separation and cultured with soluble anti-CD3/CD28 antibodies in the presence of TGF-β (typically 2-5 ng/mL) and CaeA (0.5-2 μM) for 3-5 days [5]. Cells are then stained with fluorochrome-conjugated anti-CD4 and anti-Foxp3 antibodies (following fixation/permeabilization) for flow cytometric analysis [5]. For enhanced resolution, intracellular cytokine staining for IFN-γ (Th1) and IL-17 (Th17) can be performed following phorbol ester/ionomycin stimulation in the presence of brefeldin A [5].

Signaling Pathway Analysis: The molecular mechanisms underlying CaeA-mediated immunomodulation can be investigated through Western blot analysis of signaling proteins [5]. Cells are treated with CaeA for optimal time points (typically 30 minutes to 24 hours depending on target protein), lysed in appropriate buffer containing protease and phosphatase inhibitors, and subjected to SDS-PAGE [5]. Proteins are transferred to PVDF membranes and probed with antibodies against phospho-STAT1, total STAT1, phospho-Smad3, total Smad3, SOCS1, and loading controls (e.g., β-actin) [5]. Enhanced chemiluminescence detection allows quantification of protein phosphorylation and expression changes [5].

Macrophage Polarization Assays

In Vitro Macrophage Polarization Protocol: To investigate CaeA effects on macrophage polarization, the RAW264.7 macrophage cell line or primary bone marrow-derived macrophages can be utilized [7]. Cells are cultured in DMEM with 10% FBS and pretreated with non-toxic CaeA concentrations (typically 20 μM) for 2-4 hours before stimulation with LPS (100 ng/mL) for M1 polarization or IL-4 (20 ng/mL) for M2 polarization for 18-24 hours [7]. Cell viability is confirmed using MTT assays, where cells in 96-well plates are incubated with 5 mg/mL MTT for 4 hours at 37°C, followed by formazan crystal solubilization with DMSO and absorbance measurement at 570 nm [7].

Macrophage Phenotype Characterization: Polarized macrophages are characterized through flow cytometric analysis of surface markers and qRT-PCR of phenotypic genes [7]. For surface marker analysis, cells are stained with fluorochrome-conjugated antibodies against M1 markers (CD86) and M2 markers (CD206) following standard protocols [7]. For gene expression, total RNA is extracted using Trizol reagent, reverse transcribed to cDNA, and analyzed by qPCR using primers for M1 markers (NOS2) and M2 markers (ARG1), with normalization to housekeeping genes (β-actin or GAPDH) using the 2-ΔΔCT method [7].

Cytokine Secretion Profiling: The functional consequences of macrophage polarization are assessed through cytokine measurement in culture supernatants [7]. Following CaeA treatment and polarization, supernatants are collected and analyzed using ELISA kits specific for pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and anti-inflammatory cytokines (IL-4, IL-10) according to manufacturer protocols [7]. Absorbance is measured at 450 nm using a microplate reader, with cytokine concentrations determined from standard curves [7].

Therapeutic Applications and Research Implications

Autoimmune Disease and Transplantation Medicine

The multifaceted immunosuppressive properties of CaeA position it as a promising therapeutic candidate for autoimmune disease management and transplantation rejection prevention [3] [4] [5]. In experimental autoimmune encephalomyelitis (EAE) models, CaeA treatment effectively suppressed disease progression by inhibiting pathogenic Th1 and Th17 cell differentiation while promoting Treg expansion [1] [5]. Similarly, in asthma models, CaeA demonstrated significant efficacy in reducing allergic airway inflammation by targeting Th2 cell activity [1]. The compound's capacity to rescue Tregs from IFN-γ-induced inhibition further enhances its potential for treating autoimmune conditions characterized by Treg dysfunction [5].

In transplantation settings, CaeA has shown remarkable efficacy in prolonging allograft survival [6]. In murine skin allograft models, CaeA treatment extended graft survival from 6-10 days to 21-25 days, comparable to some currently used immunosuppressants but with a potentially superior safety profile [6]. The reversible nature of CaeA-mediated immunosuppression represents a significant clinical advantage, potentially allowing for temporary immunosuppression during critical rejection periods without committing patients to lifelong therapy [3] [4]. Furthermore, the iron chelation mechanism may offer reduced nephrotoxicity compared to calcineurin inhibitors, addressing a major limitation in current transplantation medicine [6].

Sepsis and Inflammatory Condition Management

Recent investigations have revealed CaeA's potential for sepsis management through modulation of innate immune responses [7]. In LPS-induced septic mouse models, CaeA treatment (20 mg/kg) significantly improved survival rates while rebalancing the inflammatory response [7]. The compound's ability to promote macrophage polarization from pro-inflammatory M1 to anti-inflammatory M2 phenotypes facilitates resolution of excessive inflammation while preserving essential immune functions [7]. This immunomodulatory approach represents a promising alternative to conventional immunosuppressive therapies that often render patients immunocompromised.

The therapeutic application of CaeA in inflammatory conditions extends beyond sepsis to potentially include rheumatoid arthritis, inflammatory bowel disease, and other macrophage-mediated disorders [7]. The dual targeting of both adaptive and innate immune systems through T-cell modulation and macrophage polarization distinguishes CaeA from many current biologics and small molecule inhibitors that typically focus on single pathways [5] [7]. This broad yet selective immunomodulatory activity, coupled with reversible effects and apparent low cytotoxicity at therapeutic doses, positions CaeA as a valuable scaffold for developing next-generation immunotherapeutics [3] [8].

Comprehensive Data Summary

Table 1: Comprehensive Summary of this compound's Immunosuppressive Mechanisms and Experimental Evidence

| Mechanistic Category | Specific Targets/Actions | Experimental Evidence | Key Quantitative Findings | Research Models |

|---|---|---|---|---|

| Iron Metabolism | Cellular iron depletion; Reduced iron uptake; Enhanced iron efflux | Atomic absorption spectrometry; 55Fe-transferrin assays | 2.5 μM CaeA reduced cellular iron by ~60%; Iron uptake decreased by ~50%; Iron efflux increased by ~35% | Jurkat T-cells [3] [4] |

| Cell Cycle Regulation | Ribonucleotide reductase inhibition; Cyclin D1/CDK4 downregulation; p21CIP1/WAF1 upregulation | [3H]-cytidine incorporation; dNTP pool measurement; Western blot | 70-80% inhibition of DNA synthesis; dNTP pool reduction; 3-fold p21 increase | Jurkat T-cells [3] [4] |

| T-cell Modulation | Treg expansion; Th1/Th17 suppression; STAT1 inhibition; TGF-β/Smad3 enhancement | Flow cytometry (CD4+Foxp3+); MLR; Western blot | 2.5-fold Treg increase; 70% Th1 reduction; 65% Th17 reduction; 60% STAT1 inhibition | Mouse models; Human T-cells [1] [5] |

| Macrophage Polarization | M1 to M2 shift; STAT1 inhibition; STAT6 enhancement; Pro-inflammatory cytokine reduction | qRT-PCR; Flow cytometry; ELISA; Western blot | 60% CD86 reduction; 3-fold CD206 increase; 70% IL-6 reduction; 4-fold IL-10 increase | RAW264.7 cells; Mouse sepsis models [7] |

| In Vivo Efficacy | Allograft survival extension; Autoimmune symptom alleviation; Sepsis survival improvement | Skin transplantation; EAE models; LPS-induced sepsis | Graft survival: 6→25 days; EAE clinical score reduction; Sepsis survival: 30%→80% | Mouse models [1] [7] [6] |

Table 2: Experimental Protocol Summary for Investigating this compound Immunosuppression

| Method Category | Specific Techniques | Key Parameters | Typical CaeA Concentrations | Endpoint Measurements |

|---|---|---|---|---|

| Iron Studies | Atomic absorption spectrometry; 55Fe-transferrin uptake/efflux; Transferrin receptor expression | 10⁷ Jurkat cells; 24h treatment; 55Fe detection | 0.1-2.5 μM (in vitro); 20 mg/kg (in vivo) | Cellular iron content; Iron uptake/efflux rates; TfR1 expression [3] |

| Cell Cycle Analysis | [3H]-cytidine incorporation; dNTP pool measurement; Cell cycle profiling | 5×10⁶ cells; 24h treatment; Nucleotide extraction | 0.5-2.5 μM | DNA synthesis rate; dNTP concentrations; Cell cycle distribution [3] [4] |

| T-cell Assays | Anti-CD3/CD28 stimulation; Mixed lymphocyte reaction; Treg differentiation | 72-96h cultures; CFSE labeling; Foxp3 staining | 0.1-2.0 μM | Proliferation inhibition; Treg frequency; Cytokine production [5] [6] |

| Macrophage Assays | M1/M2 polarization; Cytokine measurement; STAT phosphorylation | LPS/IL-4 stimulation; 18-24h treatment; Surface marker staining | 10-20 μM (in vitro); 20 mg/kg (in vivo) | CD86/CD206 expression; Cytokine secretion; pSTAT1/pSTAT6 levels [7] |

| Signaling Analysis | Western blot; qRT-PCR; Flow cytometry | Protein lysates; RNA extraction; Intracellular staining | 0.5-2.0 μM (T-cells); 10-20 μM (macrophages) | Phosphoprotein levels; Gene expression; Signaling pathway activation [5] [7] |

Conclusion and Future Perspectives

This compound represents a structurally unique and mechanistically distinct immunomodulatory compound with significant therapeutic potential. Its multifaceted mechanisms of action, spanning iron chelation, cell cycle regulation, T-cell modulation, and macrophage polarization, provide a comprehensive immunosuppressive approach that differs fundamentally from currently available therapies [3] [4] [5]. The reversible nature of its immunosuppressive effects and its apparent selectivity for activated immune cells address critical limitations of existing immunosuppressants, particularly their irreversible effects and broad cytotoxicity [3] [4].

References

- 1. A | CAS 21802-37-9 | SCBT - Santa Cruz Biotechnology Caerulomycin [scbt.com]

- 2. Discovery of caerulomycin/collismycin-type 2,2'-bipyridine ... [pubmed.ncbi.nlm.nih.gov]

- 3. Novel immunosuppressive agent this compound exerts its ... [pmc.ncbi.nlm.nih.gov]

- 4. Novel immunosuppressive agent this compound exerts its effect by... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound Enhances Transforming Growth Factor-β ( ... [sciencedirect.com]

- 6. Transplantation [journals.lww.com]

- 7. Efficacy of this compound in modulating macrophage ... [eurjmedres.biomedcentral.com]

- 8. Characterization of this compound as a Dual-targeting ... [pmc.ncbi.nlm.nih.gov]

Caerulomycin A antifungal antibiotic properties

Antifungal and Anti-amoebic Properties

Historical and recent studies have quantitatively demonstrated Caerulomycin A's activity against fungal and amoebic pathogens.

Table 1: In Vitro and In Vivo Efficacy of this compound

| Assay Type | Pathogen / Model | Key Findings / Metrics | Source / Context |

|---|---|---|---|

| In Vitro Antifungal | Various fungal strains | Minimum Inhibition Concentrations (MICs) established. | [1] |

| In Vitro Anti-amoebic | Entamoeba histolytica (polyxenic, axenic, monoxenic cultures) | MIC values: 7.5 μg/mL, 15.6 μg/mL, and 60 μg/mL, respectively. | [2] |

| In Vivo Anti-amoebic | Golden hamsters (extraintestinal amoebiasis) | ED₅₀ (oral route): 136 mg/kg (administered ×4). | [2] |

| In Vivo Anti-amoebic | Rats (intestinal amoebiasis) | ED₅₀ (oral route): 199 mg/kg (administered ×4). | [2] |

Mechanisms of Action and Signaling Pathways

This compound exerts its effects through complex mechanisms, particularly by modulating key immune signaling pathways.

This compound modulates immune response through dual pathways.

Biosynthesis and Production Protocols

This compound is produced by marine-derived actinomycete strains like Actinoalloteichus sp.

Table 2: Key Biosynthetic Genes and Enzymes in this compound Production

| Gene / Enzyme | Function / Catalytic Activity | Role in Pathway |

|---|---|---|

| CaeA1, A2, A3 | Forms a hybrid NRPS-PKS assembly line. | Assembles the core 2,2'-bipyridine skeleton from picolinic acid, malonyl-CoA, L-cysteine, and L-leucine [3]. |

| CaeB1 | A trans-acting flavoprotein (FAD-dependent). | Oxidatively processes L-cysteinyl on the carrier protein, crucial for C-C bond formation and heterocyclization [3]. |

| CaeB6 | Selective hydroxylase. | Branches the pathway by catalyzing C3-hydroxylation, competing with CaeG1 [4]. |

| CaeG1 | O-methyltransferase. | Catalyzes C4-O-methylation, directing biosynthesis toward the major product this compound [4]. |

Strain Fermentation and Compound Isolation [5]

- Fermentation: Grow the producing strain (e.g., Actinoalloteichus cyanogriseus) on ISP3 agar plates for approximately 11 days at 28°C.

- Extraction: Dice the fermented medium and extract it with a solvent mixture of ethyl acetate and methanol (AcOEt/MeOH, 80:20).

- Partitioning: Concentrate the organic extract and partition it between water and ethyl acetate (EtOAc) to separate the compound.

- Purification: Further purify this compound from the EtOAc layer using techniques like chromatography.

Activating Silent Gene Clusters and Enhancing Yield [6] [7]

- Ribosome Engineering: Treat the wild-type strain with sub-inhibitory concentrations of antibiotics like gentamicin to introduce mutations that activate the silent biosynthetic gene cluster (BGC).

- Mutant Screening: Select mutant strains showing expression of essential biosynthetic genes (e.g., camE) using RT-PCR and qPCR.

- Strain Improvement: Apply UV mutagenesis to the activated mutant to generate higher-producing variants.

- Process Optimization: Use medium optimization and response surface methodology to significantly increase titers.

Emerging Therapeutic Applications

Research has revealed promising applications beyond its original antifungal use:

- Immunosuppressive Agent: It shows potential for treating autoimmune diseases and improving allogeneic graft survival by selectively expanding regulatory T cells (Tregs) [6] [1].

- Dual-Targeting Anticancer Agent: It acts on both tubulin (promoting polymerization) and DNA topoisomerase I (inhibiting activity), showing efficacy in various cancer models, including triple-negative breast cancer, with low cytotoxicity [8] [9] [5].

- Sepsis Treatment: It modulates macrophage polarization from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, improving survival in mouse models of LPS-induced sepsis [10].

Key Considerations for Researchers

- The Multi-Target Paradigm: Its efficacy in cancer and immune modulation likely stems from its multi-target mechanism, a valuable feature for overcoming drug resistance [5].

- Biosynthetic Engineering Potential: Understanding the enzymatic branching of the pathway enables synthetic biology approaches to create new bipyridine analogues [4] [3].

- Toxicity Profile: While some studies report low cytotoxicity in cancer models [8], earlier in vivo anti-amoebic studies noted toxicity within the therapeutic range [2]. Thorough toxicological evaluation remains essential.

References

- 1. Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ) [pmc.ncbi.nlm.nih.gov]

- 2. Caerulomycin, an antifungal antibiotic with marked in vitro ... [link.springer.com]

- 3. Caerulomycin and collismycin antibiotics share a trans ... [nature.com]

- 4. Enzymatic competition and cooperation branch the ... [pubs.rsc.org]

- 5. Characterization of this compound as a dual-targeting ... [sciencedirect.com]

- 6. Activation and enhancement of this compound ... [pmc.ncbi.nlm.nih.gov]

- 7. Activation and enhancement of this compound biosynthesis ... [microbialcellfactories.biomedcentral.com]

- 8. Characterization of this compound as a dual-targeting ... [pubmed.ncbi.nlm.nih.gov]

- 9. This compound disrupts glucose metabolism and triggers ... [sciencedirect.com]

- 10. Efficacy of this compound in modulating macrophage ... [eurjmedres.biomedcentral.com]

Caerulomycin A TGF-beta Smad3 signaling pathway

Mechanism of Action: A Dual Signaling Pathway

Caerulomycin A (CaeA) exerts its effects by concurrently modulating two key intracellular signaling pathways. The table below summarizes the core mechanism:

| Signaling Pathway | Effect of this compound | Key Molecular Players | Biological Outcome |

|---|---|---|---|

| TGF-β / Smad3 | Enhances signaling [1] [2] | TGF-β, TGF-β Receptor, Smad3 | Promotes differentiation and expansion of regulatory T cells (Tregs) [1] |

| IFN-γ / STAT1 | Suppresses signaling [1] [2] [3] | IFN-γ, IFN-γ Receptor, STAT1, SOCS1 | Reduces differentiation of pro-inflammatory Th1 cells; rescues Tregs from inhibition [1] |

This dual mechanism is illustrated in the following pathway diagram:

Figure 1: this compound enhances TGF-β-Smad3 signaling and inhibits IFN-γ-STAT1 signaling to promote Treg differentiation.

Quantitative Data on Immunological Effects

The immunomodulatory effects of CaeA have been quantified across multiple studies. The following tables consolidate key experimental findings on its biological activity.

Table 1: In Vitro Effects on T Cell Differentiation [1]

| Cell Type | Marker / Cytokine | Effect of CaeA | Experimental Context |

|---|---|---|---|

| Tregs | CD4+ Foxp3+ | Substantial up-regulation | Naïve CD4+ T cells under polarizing conditions |

| Th1 Cells | CD4+ IFN-γ+ | Significant suppression | Naïve CD4+ T cells under polarizing conditions |

| Th17 Cells | CD4+ IL-17+ | Significant suppression | Naïve CD4+ T cells under polarizing conditions |

Table 2: Efficacy in Disease Models

| Disease Model | CaeA Dose | Key Results | Citation |

|---|---|---|---|

| Collagen-Induced Arthritis | 1 & 10 mg/kg | Ameliorated disease symptoms; reduced pro-inflammatory cytokines (IFN-γ, TNF-α) | [1] |

| LPS-Induced Sepsis | 20 mg/kg (in vivo) | Increased survival; reduced M1 markers (CD86, NOS2); increased M2 markers (CD206, ARG1) | [3] |

| 20 μM (in vitro) | Inhibited M1 macrophage polarization; modulated cytokine release | [3] | |

| OVA-Induced Asthma | 1 & 10 mg/kg | Suppressed Th2 response (IL-4, IL-5, IL-13); reduced lung inflammation and eosinophils | [4] |

Detailed Experimental Protocols

To investigate CaeA's effects in vitro, researchers typically use the following methodologies involving immune cell cultures.

1. T Cell Differentiation and Polarization Assay [1]

- Cell Source: Isolate naïve CD4+ T cells from mouse spleens using magnetic-activated cell sorting (MACS).

- Stimulation: Stimulate cells with plate-bound anti-CD3 antibody (2 μg/mL) and soluble anti-CD28 antibody (1 μg/mL).

- Polarizing Conditions:

- Tregs: TGF-β (5 ng/mL) + IL-2 (100 U/mL) for 5 days.

- Th1 cells: IL-12 (5 ng/mL) + anti-IL-4 antibody (10 μg/mL) + IL-2 (100 U/mL) for 4 days, with media replenishment and further culture.

- Th17 cells: IL-6 (40 ng/mL) + TGF-β (2.5 ng/mL) + anti-IL-4 antibody + anti-IFN-γ antibody for 4 days, with media replenishment and further culture.

- CaeA Treatment: Culture cells with varying concentrations of CaeA (e.g., 0-0.15 μM) throughout the differentiation process.

- Analysis: Analyze the frequency of T cell subsets by flow cytometry after intracellular staining for Foxp3 (Tregs), IFN-γ (Th1), and IL-17 (Th17).

2. Macrophage Polarization Assay [3]

- Cell Line: Use the RAW264.7 murine macrophage cell line.

- Culture: Maintain cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Polarization and Treatment: Pre-treat cells with CaeA (e.g., 20 μM) before stimulating with LPS (e.g., 100 ng/mL) to induce M1 polarization.

- Viability Screening: Determine non-toxic concentrations of CaeA using an MTT assay.

- Analysis:

- Flow Cytometry / qRT-PCR: Measure expression of M1 (CD86, NOS2) and M2 (CD206, ARG1) markers.

- ELISA: Quantify pro-inflammatory (IL-1β, IL-6, TNF-α) and anti-inflammatory (IL-4, IL-10) cytokines in culture supernatants.

- Western Blot: Analyze phosphorylation levels of STAT1 and STAT6.

Therapeutic Potential and Future Directions

Based on its mechanism, CaeA demonstrates significant promise for treating immune-related diseases by re-establishing immune tolerance.

- Autoimmune Diseases: The ability of CaeA to expand Tregs and suppress pro-inflammatory Th1 and Th17 cells supports its potential application in conditions like rheumatoid arthritis [1].

- Allergic Asthma: By inhibiting Th2 cell activity and the associated cytokines (IL-4, IL-5, IL-13), CaeA can alleviate asthma pathophysiology [4].

- Sepsis: Recent evidence shows that CaeA can modulate the dysregulated immune response in sepsis by promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages [3].

The experimental data and protocols outlined provide a foundation for further research. However, comprehensive clinical trials are still needed to fully assess the safety and efficacy of CaeA in humans [3].

References

- 1. Smad3 Protein Signaling by Suppressing Interferon-γ (IFN-γ) [pmc.ncbi.nlm.nih.gov]

- 2. Smad3 protein signaling by suppressing interferon-γ (IFN ... [pubmed.ncbi.nlm.nih.gov]

- 3. Efficacy of this compound in modulating macrophage ... [eurjmedres.biomedcentral.com]

- 4. This compound inhibits Th2 cell activity: a possible role in ... [nature.com]

Mechanism of Action: How Caerulomycin A Modulates Immunity

Caerulomycin A is a bipyridyl compound initially recognized for its antifungal and antibiotic properties [1] [2]. Subsequent research has revealed a novel and potent immunomodulatory role, where it promotes an immunosuppressive environment by shifting the balance between regulatory T cells (Tregs) and pro-inflammatory T helper 17 (Th17) cells [1].

The core mechanism involves the selective inhibition of the STAT1 signaling pathway and the enhancement of TGF-β/Smad3 signaling [1]. The following diagram illustrates this process and its impact on T-cell fate:

As shown above, this compound exerts its effects by:

- Inhibiting Pro-inflammatory Signaling: CaeA augments the expression of SOCS1, a key negative regulator of cytokine signaling. This leads to the suppression of IFN-γ-induced STAT1 phosphorylation, a pathway critical for pro-inflammatory responses. This inhibition also rescues Tregs from IFN-γ-induced suppression [1].

- Promoting Immunosuppressive Signaling: CaeA enhances the phosphorylation and activity of Smad3, a transcription factor downstream of the immunosuppressive cytokine TGF-β. This promotes the expression of Foxp3, the master regulator for Treg development and function [1].

- Regulating Macrophage Polarization: Recent studies show that CaeA can also modulate innate immunity by inhibiting M1 (pro-inflammatory) macrophage polarization and promoting M2 (anti-inflammatory) polarization in a sepsis model, further supporting its role in resolving inflammation [3].

Quantitative Effects on T-cell Subsets

The molecular mechanisms described above result in measurable changes in T-cell populations. The table below summarizes key quantitative findings from in vitro studies:

| Cell Type | Effect of CaeA | Key Metrics & Change | Experimental Context |

|---|

| Tregs (CD4+ Foxp3+) | Induction & Enhancement | • ~2.5-fold increase in frequency (from ~8% to ~20%) vs. control [1]. • Synergistic increase with TGF-β [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + TGF-β/IL-2 for 5 days [1]. | | Th17 Cells (CD4+ IL-17+) | Significant Suppression | • >50% decrease in cell percentage [1]. • Decreased phospho-STAT3 expression [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + IL-6/TGF-β/anti-IL-4/anti-IFN-γ for 4-6 days [1]. | | Th1 Cells (CD4+ IFN-γ+) | Suppression | Decreased cell percentage [1]. | Naïve CD4+ T-cells polarized with anti-CD3/CD28 + IL-12/anti-IL-4/IL-2 for 4-6 days [1]. |

Furthermore, in a murine model of LPS-induced sepsis, CaeA (20 mg/kg in vivo, 20 μM in vitro) modulated the immune response by [3]:

- Decreasing pro-inflammatory M1 macrophage markers (CD86, NOS2) and cytokines (IL-1β, IL-6, TNF-α).

- Increasing anti-inflammatory M2 macrophage markers (CD206, ARG1) and cytokines (IL-4, IL-10).

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the core methodologies used in the cited studies.

In Vitro T-cell Differentiation and Treatment

This protocol is adapted from the study that first established CaeA's effect on Tregs and Th17 cells [1].

- 1. Cell Isolation: Isolate naïve CD4+ T cells from the spleen or lymph nodes of mice (e.g., C57BL/6, BALB/c).

- 2. T-cell Stimulation: Stimulate the cells (at 2 × 10⁵ cells/ml) with plate-bound anti-CD3 antibody (2 μg/ml) and soluble anti-CD28 antibody (1 μg/ml).

- 3. Polarization & Treatment: Culture cells under specific polarizing conditions in the presence or absence of CaeA (typical working concentration range: 0.05 - 0.15 μM).

- For Treg polarization: Use TGF-β (5 ng/ml) and IL-2 (100 units/ml). Culture for 5 days.

- For Th17 polarization: Use IL-6 (40 ng/ml), TGF-β (2.5 ng/ml), anti-IL-4 Ab (10 μg/ml), and anti-IFN-γ Ab (10 μg/ml). Culture for 4 days, then replenish media with cytokines and culture for another 2 days.

- For Th1 polarization, refer to the source material [1].

- 4. Analysis: Harvest cells and analyze by flow cytometry for intracellular markers (Foxp3 for Tregs; IL-17 for Th17; IFN-γ for Th1).

Key Signaling Pathway Analysis

To validate the mechanism of action, the JAK-STAT signaling pathway can be analyzed by Western blot [1] [3].

- 1. Cell Treatment: Treat stimulated T cells or macrophage cell lines (e.g., RAW264.7) with CaeA.

- 2. Protein Extraction: Lyse cells to extract total protein. Use a phosphatase inhibitor mixture in the lysis buffer to preserve phosphorylation signals.

- 3. Western Blot:

- Separate proteins by SDS-PAGE and transfer to a membrane.

- Probe with primary antibodies against:

- Phospho-STAT1 (Tyr701) and total STAT1 (to show inhibition of STAT1 signaling).

- Phospho-Smad3 (Ser423/425) and total Smad3 (to show enhancement of TGF-β signaling).

- SOCS1 (to show upregulation).

- Use appropriate secondary antibodies and detection reagents.

Research Implications and Future Directions

The data positions this compound as a promising candidate for immunomodulatory therapy. Its efficacy in animal models of collagen-induced arthritis and LPS-induced sepsis provides a strong rationale for its development in treating autoimmune diseases and inflammatory disorders [1] [3]. A patent also exists for the use of CaeA and its derivatives as immunosuppressive agents, underscoring its therapeutic potential [4].

However, it is important to note that the research is still in the preclinical stage. Future work should focus on:

- Toxicology and Safety: Comprehensive studies to determine the in vivo safety profile and therapeutic window.

- Clinical Translation: Designing and executing human clinical trials to confirm efficacy and safety in patients.

- Further Mechanism Exploration: Deeper investigation into its effects on other immune cell types and in different disease models.

References

- 1. Enhances Transforming Growth... This compound [pmc.ncbi.nlm.nih.gov]

- 2. , Caerulomycin antifungal antibiotic with marked an and in vivo... in vitro [link.springer.com]

- 3. Efficacy of caerulomycin in modulating macrophage polarization... A [eurjmedres.biomedcentral.com]

- 4. EP1942889A2 - Use of bipyridine compound ' caerulomycin ... [patents.google.com]

Caerulomycin A Actinoalloteichus cyanogriseus production

Production Strain and Genome Mining

The core of modern CRM A production lies in genome mining to identify and activate the compound's biosynthetic gene cluster (BGC).

- Source Strain: The workhorse strain for current production research is

Actinoalloteichussp. AHMU CJ021, isolated from marine sediment [1] [2]. This strain contains an intact but silent CRM A BGC, namedcam[1] [2]. - Genomic Analysis: The

camcluster is approximately 37.9 kb in length and shows 95% similarity to previously identified CRM A BGCs (crmandcae) [1] [2]. It contains 20 open reading frames (ORFs), including the essential genes for constructing the 2,2'-bipyridine core and its subsequent modifications [1] [2]. - Biosynthesis Pathway: The biosynthesis involves a unique hybrid polyketide-nonribosomal peptide (PKS-NRPS) assembly line. A key finding is that this pathway requires a trans-acting flavoprotein (CaeB1) for the oxidative processing that leads to 2,2'-bipyridine formation [3]. The final steps involve post-assembly modifications like amino hydrolysis, oxime formation, and methylation [1] [2].

The diagram below illustrates the logical workflow for developing a high-yield CRM A production strain, from genome mining to final fermentation.

Strain Improvement and Process Optimization

Activating the silent gene cluster is the first step; significantly enhancing yield requires a multi-pronged approach. The following table summarizes the quantitative results from a combinatorial strategy study [1] [2].

| Stage | Methodology / Factor Key Details | Resulting CRM A Titer (mg/L) |

|---|---|---|

| Activation | Ribosome Engineering (Gentamycin-resistant mutant XC-11G) | 42.51 ± 4.22 [1] [2] |

| Enhancement 1 | UV Mutagenesis on XC-11G (Mutant XC-11GU) | 78.62 ± 3.55 [1] [2] |

| Enhancement 2 | Cofactor Engineering & further mutagenesis (Mutant XC-11GUR) | 113.91 ± 7.58 [1] [2] |

| Process Opt. | Medium Optimization & Response Surface Methodology (RSM) | 618.61 ± 16.29 [1] [2] |

This combinatorial strategy achieved a 14.6-fold increase in final yield compared to the initially activated strain [1] [2].

Detailed Experimental Protocols

Here are the detailed methodologies for the key experiments cited in the guide.

Protocol: Activation via Ribosome Engineering [1] [2]

This protocol describes how to activate the silent cam cluster in the wild-type strain.

Step 1: Mutant Generation

- Grow the wild-type

Actinoalloteichussp. AHMU CJ021 in a suitable broth to mid-exponential phase. - Plate the culture on solid media containing sub-inhibitory to inhibitory concentrations of antibiotics (e.g., Gentamycin, Streptomycin, Rifampicin). A concentration of 30 µg/mL Gentamycin (2x MIC) was used to generate the high-producing XC-11G mutant.

- Incubate until resistant colonies form.

- Grow the wild-type

Step 2: High-Producer Screening

- Inoculate mutant colonies into liquid fermentation media.

- After fermentation, harvest the cells and extract total RNA.

- Perform Reverse-Transcription PCR (RT-PCR) to screen for expression of

camE, an essential biosynthetic gene. - Use quantitative PCR (qPCR) on the RT-PCR positive mutants to identify the strain with the highest level of

camEexpression (e.g., strain XC-11G). - Validate CRM A production using HPLC and confirm the structure via NMR and HR-ESI-MS.

Protocol: Enhancement via UV Mutagenesis [1] [2]

This protocol is used to further improve the yield of an already activated strain.

Step 1: Mutagenesis

- Prepare a spore or cell suspension of the starting strain (e.g., XC-11G) in a sterile buffer or saline.

- Expose the suspension to UV light (e.g., a 15W germicidal lamp at a distance of 30 cm) for a duration that results in a lethal rate >99.99%.

- Shield the suspension from light post-exposure to prevent photo-reactivation.

Step 2: Screening for High-Yield Mutants

- Plate the UV-treated suspension onto solid recovery media and incubate in the dark.

- Screen the resulting colonies for improved antibiotic activity using a zone-of-inhibition assay against a susceptible test organism.

- Ferment the mutants showing larger inhibition zones than the parent strain and quantitatively analyze CRM A production using HPLC to select the best performer (e.g., strain XC-11GU).

Protocol: In Vitro Reconstitution of Biosynthesis [3]

This protocol is used to study the CRM A assembly line machinery in a cell-free system.

Step 1: Protein Production

- Clone the genes encoding the synth(et)ases (

CaeA1,CaeA2,CaeA3) and the flavoproteinCaeB1into expression vectors. - Express the proteins in an

E. colistrain engineered to co-express the phosphopantetheinyl transferase Sfp (e.g.,E. coliBL21(DE3) pET-Sfp). This is critical for activating the carrier protein domains. - Purify the proteins using affinity chromatography.

- Clone the genes encoding the synth(et)ases (

Step 2: In Vitro Enzyme Assay

- Assemble a reaction mixture containing the purified proteins CaeA1, CaeA2, CaeA3, and CaeB1.

- Provide the necessary substrates: picolinic acid, malonyl-CoA, L-cysteine, L-leucine, and ATP.

- Incubate the reaction and quench it at the desired time point.

- Analyze the products for the offline intermediate 2,2’-bipyridinyl-L-leucine using HPLC-HR-MS.

Key Technical Insights for Researchers

- Combining Strategies is Crucial: No single method achieved maximum yield. The highest titers were the result of sequentially applying strain engineering (ribosome engineering, UV mutagenesis) and process optimization (medium design, RSM) [1] [2].

- Focus on Cofactors: The dependence of the biosynthetic pathway on a specific trans-acting flavoprotein (CaeB1) highlights the importance of cofactor engineering. Intentionally increasing intracellular riboflavin levels was a key successful strategy [1] [3].

- Start with Expression: When dealing with a silent BGC, the first and most critical step is to activate it. Ribosome engineering is a powerful, relatively low-tech method to achieve this by introducing mutations that perturb cellular regulation and unlock silent pathways [1] [2].

References

Comprehensive Application Notes and Protocols for Caerulomycin A in Autoimmune Disease Research

Introduction and Mechanism of Action

Caerulomycin A (CaeA) is a natural product isolated from actinomycetes, featuring a distinctive 2,2'-bipyridine core structure [1]. Originally recognized for its antifungal and antibiotic properties, CaeA has emerged as a potent immunomodulatory agent with significant potential for treating autoimmune diseases [2] [3]. Its therapeutic effect primarily stems from the unique ability to selectively enhance regulatory T cell (Treg) generation while simultaneously suppressing pro-inflammatory T helper (Th) cell responses, thereby rebalancing the immune system toward tolerance [2].

The molecular mechanisms underlying CaeA's immunomodulatory activities involve dual targeting of key signaling pathways. Research has demonstrated that CaeA augments TGF-β-Smad3 signaling while suppressing interferon-γ (IFN-γ)-STAT1 signaling through enhanced expression of SOCS1 (Suppressor of Cytokine Signaling 1) [2]. This coordinated modulation of signaling pathways creates a favorable environment for Treg differentiation and function. Additionally, CaeA promotes macrophage polarization toward the anti-inflammatory M2 phenotype, further contributing to its therapeutic potential in inflammatory and autoimmune conditions [4] [5].

Table 1: Key Characteristics of this compound

| Property | Description |

|---|---|

| Chemical Name | This compound (Synonyms: Cerulomycin, Caerulomycin) |

| Molecular Formula | C₁₂H₁₁N₃O₂ |